Methyl 4-(6-aminopyridin-3-yl)-2-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-aminopyridin-3-yl)-2-chlorobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitrobenzoic acid and 6-aminopyridine.
Esterification: The 4-chloro-2-nitrobenzoic acid is first esterified using methanol and a suitable acid catalyst to form methyl 4-chloro-2-nitrobenzoate.
Reduction: The nitro group in methyl 4-chloro-2-nitrobenzoate is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reaction: Finally, the 6-aminopyridine is coupled with the reduced intermediate under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-aminopyridin-3-yl)-2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can modify the functional groups on the molecule.
Scientific Research Applications
Methyl 4-(6-aminopyridin-3-yl)-2-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(6-aminopyridin-3-yl)-2-chlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(6-aminopyridin-3-yl)-2-nitrobenzoate: Similar structure but with a nitro group instead of a chlorine atom.
Methyl 4-(6-aminopyridin-3-yl)-2-methylbenzoate: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
Methyl 4-(6-aminopyridin-3-yl)-2-chlorobenzoate is unique due to the presence of both the 6-aminopyridin-3-yl group and the chlorine atom on the benzoate ring
Properties
IUPAC Name |
methyl 4-(6-aminopyridin-3-yl)-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-13(17)10-4-2-8(6-11(10)14)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYILZNIJZOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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